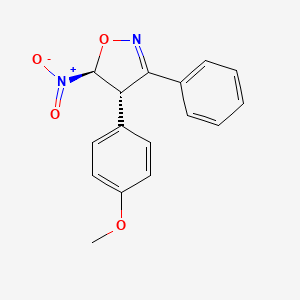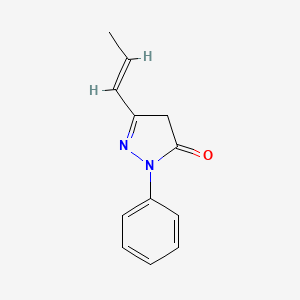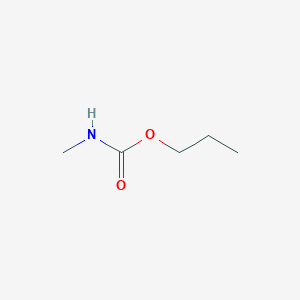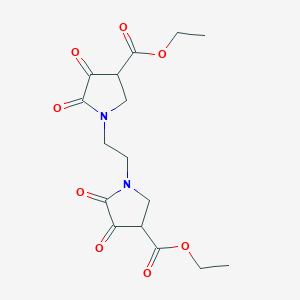
Trans-4-(4-methoxyphenyl)-5-nitro-3-phenyl-4,5-dihydroisoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trans-4-(4-methoxyphenyl)-5-nitro-3-phenyl-4,5-dihydroisoxazole is a fascinating compound with a complex structure. Let’s break it down:
Chemical Formula: CHNO
Molecular Weight: 313.32 g/mol
This compound belongs to the class of isoxazoles, which are five-membered heterocyclic rings containing oxygen and nitrogen atoms. The “trans” configuration indicates the relative positions of the substituents on the isoxazole ring.
Méthodes De Préparation
Synthetic Routes::
Starting Materials: The synthesis typically begins with commercially available starting materials, such as 4-methoxybenzaldehyde and nitrobenzene.
Step 1 - Formation of 4-(4-methoxyphenyl)-3-buten-2-one:
Step 2 - Cyclization to Trans-4-(4-methoxyphenyl)-5-nitro-3-phenyl-4,5-dihydroisoxazole:
- While not widely produced industrially, research laboratories synthesize this compound for various applications.
Analyse Des Réactions Chimiques
Trans-4-(4-methoxyphenyl)-5-nitro-3-phenyl-4,5-dihydroisoxazole can undergo several reactions:
Reduction: Reduction of the nitro group to an amino group using reducing agents like hydrogen and palladium catalysts.
Substitution: Substitution reactions at the phenyl or methoxy group positions.
Oxidation: Oxidation of the isoxazole ring to form various derivatives.
Common reagents include hydrogen gas, Raney nickel, and Lewis acids. The major products depend on the specific reaction conditions.
Applications De Recherche Scientifique
This compound finds applications in various fields:
Medicine: It exhibits potential pharmacological activities, including anti-inflammatory and antioxidant effects.
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for its biological interactions and potential therapeutic targets.
Mécanisme D'action
The precise mechanism of action remains an active area of research. It likely involves interactions with cellular receptors, enzymes, or signaling pathways. Further studies are needed to elucidate its mode of action.
Comparaison Avec Des Composés Similaires
While Trans-4-(4-methoxyphenyl)-5-nitro-3-phenyl-4,5-dihydroisoxazole is unique due to its specific substitution pattern, similar compounds include other isoxazoles and nitrophenyl derivatives.
Propriétés
Formule moléculaire |
C16H14N2O4 |
|---|---|
Poids moléculaire |
298.29 g/mol |
Nom IUPAC |
(4S,5S)-4-(4-methoxyphenyl)-5-nitro-3-phenyl-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C16H14N2O4/c1-21-13-9-7-11(8-10-13)14-15(12-5-3-2-4-6-12)17-22-16(14)18(19)20/h2-10,14,16H,1H3/t14-,16-/m0/s1 |
Clé InChI |
PXWBFLOLBHJIAX-HOCLYGCPSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)[C@@H]2[C@H](ON=C2C3=CC=CC=C3)[N+](=O)[O-] |
SMILES canonique |
COC1=CC=C(C=C1)C2C(ON=C2C3=CC=CC=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-Chloro-1-[(2,5-dichlorophenyl)methyl]-1H-indole-3-carboxylic acid](/img/structure/B12913015.png)

![5-[([1,1'-Biphenyl]-4-yl)methoxy]-4-chloro-2-ethylpyridazin-3(2H)-one](/img/structure/B12913024.png)



![5-[(4-Aminopyrimidin-2-yl)sulfanyl]-2-pentyl-2-phenylcyclopentan-1-one](/img/structure/B12913046.png)


